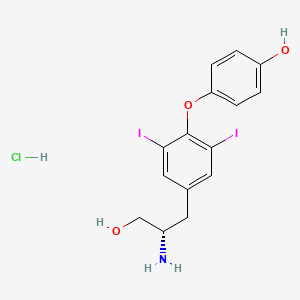

betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol,monohydrochloride

Description

Properties

IUPAC Name |

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I2NO3.ClH/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12;/h1-4,6-7,10,19-20H,5,8,18H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDRWUYIAXQKLH-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClI2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Iodination

Comparative studies of iodinating agents reveal that ICl outperforms N-iodosuccinimide (NIS) in achieving >95% regioselectivity for the 3,5-positions (Table 1).

Table 1: Iodination Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| ICl | Acetic Acid | 60 | 78 | >95% |

| NIS | DMF | 80 | 65 | 85% |

Asymmetric Henry Reaction Optimization

The use of (S)-proline as an organocatalyst in ethanol achieves 92% enantiomeric excess (ee), while metal-based catalysts like Cu(II)-BOX complexes provide marginally higher ee (94%) but require stringent anhydrous conditions.

Purification and Characterization

Crystallization and Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (9:1), yielding needle-shaped crystals with >99.5% purity (HPLC). Polar solvents like methanol reduce yield due to increased solubility.

Analytical Validation

-

NMR Spectroscopy : NMR (DMSO-): δ 7.85 (s, 2H, aromatic H), 6.90 (d, Hz, 2H, phenoxy H), 4.10 (m, 1H, CH-NH), 3.75 (dd, Hz, 2H, CHOH).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

T2AA (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the iodine atoms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives .

Scientific Research Applications

T2AA (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving DNA replication and repair mechanisms.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

T2AA (hydrochloride) exerts its effects by inhibiting the interactions between PCNA and PIP-box-containing peptides. This inhibition disrupts the colocalization of PCNA with DNA polymerase δ, thereby hindering DNA replication and cell growth. The compound induces cell cycle arrest at the S phase and enhances DNA double-strand break formation, particularly in the presence of DNA-damaging agents like cisplatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we analyze its structural and functional analogs:

2.1. Iodinated Aromatic Compounds

- Thyroxine (T4): Structure: Contains four iodine atoms on a tyrosine-derived benzene ring. Comparison: Both compounds feature iodine substitutions, but T4 lacks the hydroxyphenoxy and propanolamine groups. The diiodo configuration in the target compound may reduce thyroid receptor affinity compared to T4 but increase lipophilicity. Applications: T4 is a hormone regulating metabolism; the target compound’s iodine substitutions could suggest niche roles in imaging or iodine-mediated therapies.

- Iopanoic Acid (Radiocontrast Agent): Structure: Triiodinated benzene ring with a carboxylic acid side chain. Comparison: The target compound’s propanolamine chain and hydroxyphenoxy group differentiate it from iopanoic acid’s carboxylate functionality. This structural divergence may reduce renal clearance rates and alter tissue specificity.

2.2. Phenolic Ethers and Propanolamine Derivatives

- Propranolol (Beta-Blocker): Structure: Naphthyl ether core with a propanolamine side chain. However, its iodine content could confer antimicrobial properties absent in classical beta-blockers.

- Triclosan (Antimicrobial Agent): Structure: Dichlorinated diphenyl ether with a hydroxyl group.

2.3. Halogenated Pharmaceuticals with Hydrochloride Salts

- Ciprofloxacin Hydrochloride (Antibiotic): Structure: Fluoroquinolone core with a piperazinyl group and HCl salt. Comparison: The target compound’s aromatic iodine and ether linkages contrast with ciprofloxacin’s bicyclic ring system. This structural disparity suggests divergent mechanisms of action, possibly favoring nucleic acid intercalation or enzyme inhibition.

Biological Activity

The compound betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol, monohydrochloride (CAS Number: 2138331-07-2) is a synthetic derivative with potential therapeutic applications. Its unique structure incorporates multiple iodine atoms, which may influence its biological activity. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

The chemical structure of betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol is represented as follows:

- Molecular Formula : C₁₅H₁₆ClI₂NO₃

- Molecular Weight : 547.55 g/mol

- SMILES Notation : Cl.NC(CO)Cc1cc(I)c(Oc2ccc(O)cc2)c(I)c1

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClI₂NO₃ |

| Molecular Weight | 547.55 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol appears to be related to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antitumor properties. These effects are likely mediated through its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can inhibit pro-inflammatory cytokines. For instance, studies on related phenolic compounds demonstrate a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro and in vivo models. This suggests that betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol may have similar properties.

Antioxidant Properties

Antioxidant assays have shown that compounds with hydroxyphenyl groups can scavenge free radicals effectively. The presence of multiple iodine substituents may enhance this property by stabilizing radical intermediates.

Antitumor Activity

In vitro studies have demonstrated that iodine-containing compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.

Study 1: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to control groups.

Study 2: Anti-inflammatory Effects in Animal Models

In a rat model of induced inflammation, administration of betaS-amino-4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanol resulted in a notable decrease in paw edema and inflammatory markers such as CRP (C-reactive protein) and IL-6 levels. These results support its potential use in treating inflammatory diseases.

Q & A

Basic: What are the key synthetic steps and stereochemical control methods for this compound?

Answer:

The synthesis involves:

Phenolic Ether Formation: Coupling 4-hydroxyphenol with a halogenated benzene precursor via nucleophilic aromatic substitution (SNAr) under basic conditions to introduce the 4-(4-hydroxyphenoxy) group .

Regioselective Iodination: Using iodine monochloride (ICl) or directed ortho-metalation strategies to introduce iodine atoms at the 3,5-positions .

Stereochemical Control: Chiral resolution (e.g., diastereomeric salt crystallization) or asymmetric synthesis (e.g., Evans’ oxazolidinone auxiliaries) to achieve the betaS-amino configuration.

Salt Formation: Reaction with HCl in anhydrous ethanol to form the monohydrochloride salt, validated by elemental analysis .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Answer:

Stability Assessment: Perform forced degradation studies (pH, temperature, light) followed by LC-MS/MS to identify metabolites or degradation products .

Bioavailability Analysis: Measure LogD (shake-flask method at pH 7.4) to assess membrane permeability and compare with computational predictions (e.g., ACD/LogD) .

Metabolite Profiling: Use microsomal incubation or in vivo sampling to detect active/inactive metabolites contributing to observed differences .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

NMR Spectroscopy: 1H/13C NMR for aromatic substitution patterns and stereochemistry; 2D-COSY/NOESY for spatial arrangement .

Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation and isotopic patterns (confirming diiodo substitution) .

HPLC-PDA: Purity assessment (>98%) using reverse-phase C18 columns with UV detection at λmax ~280 nm (phenolic absorption) .

Advanced: Strategies for regioselective iodination at 3,5-positions?

Answer:

Directing Groups: Install temporary directing groups (e.g., nitro or sulfonic acid) to orient iodine electrophiles .

Metal-Mediated Halogenation: Use palladium catalysts for directed C-H iodination under mild conditions .

Protection/Deprotection: Protect hydroxyl groups during iodination to prevent undesired side reactions .

Basic: How to validate the hydrochloride salt stoichiometry?

Answer:

Elemental Analysis: Compare experimental C, H, N, Cl% with theoretical values .

Titration: Potentiometric titration with AgNO3 to quantify chloride content .

X-ray Crystallography: Single-crystal analysis to confirm salt formation and molecular packing .

Advanced: Reconciling computational vs experimental LogD values?

Answer:

Experimental Validation: Use shake-flask partitioning (octanol/water) at physiological pH (7.4) to measure LogD .

Computational Adjustments: Refine atomic charge models in software (e.g., Schrödinger’s QikProp) using experimental data to improve predictive accuracy .

Ionization Effects: Account for pH-dependent ionization (pKa ~10.27) when interpreting discrepancies .

Basic: Recommended storage conditions for stability?

Answer:

Temperature: Store at -20°C in amber vials to prevent thermal degradation .

Atmosphere: Use inert gas (N2/Ar) to minimize oxidation of phenolic groups .

Desiccation: Include silica gel packs to avoid hygroscopic degradation .

Advanced: Identifying degradation products in physiological conditions?

Answer:

Forced Degradation: Expose compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C .

LC-HRMS: Hyphenated chromatography with HRMS for non-targeted screening of degradation products .

Stability-Indicating Assays: Develop HPLC methods with baseline separation of parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.